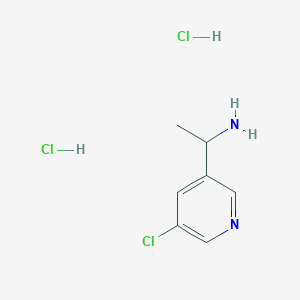

1-(5-Chloropyridin-3-YL)ethan-1-amine 2hcl

Description

Significance of Pyridyl-containing Amine Scaffolds in Chemical Synthesis

Pyridyl-containing amine scaffolds are fundamental structural motifs in medicinal chemistry and materials science. nih.govrsc.org The pyridine (B92270) ring, an aromatic heterocycle containing a nitrogen atom, is a common feature in over 7,000 drug molecules of medicinal importance. nih.govrsc.org Its presence can significantly influence a molecule's biological activity, solubility, and metabolic stability. researchgate.netnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, which is crucial for enzyme inhibition and catalysis. rsc.orgnih.gov

The incorporation of an amine group onto a pyridine scaffold further enhances its utility. Amines are essential functional groups in a vast array of biologically active compounds and are key intermediates in the synthesis of pharmaceuticals and agrochemicals. researchgate.net The combination of a pyridine ring and an amine group creates a privileged scaffold that is frequently employed in the design of new therapeutic agents. nih.gov These scaffolds are found in drugs targeting a wide range of diseases and are instrumental in the development of new catalytic systems. researchgate.netacs.org

Structural Features and Chemical Relevance of the Chiral Amine Moiety

A defining feature of 1-(5-Chloropyridin-3-YL)ethan-1-amine is its chiral center at the carbon atom bonded to the amine group. Chiral amines are of paramount importance in synthetic organic chemistry, particularly in the production of enantiomerically pure pharmaceuticals. researchgate.netopenaccessgovernment.org The biological activity of a drug is often dependent on its stereochemistry, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects. openaccessgovernment.org

The chiral amine moiety in this compound makes it a valuable building block for asymmetric synthesis. It can be used as a resolving agent to separate racemic mixtures or as a precursor for the synthesis of other chiral molecules. researchgate.net Furthermore, chiral amines themselves can act as organocatalysts, promoting chemical reactions with high stereoselectivity. alfachemic.com The ability to introduce a specific stereocenter is a critical aspect of modern drug discovery and development, making chiral amines like 1-(5-Chloropyridin-3-YL)ethan-1-amine highly sought after. researchgate.netacs.org

Overview of Academic Research Trajectories for Halogenated Heterocyclic Amines

The presence of a chlorine atom on the pyridine ring places 1-(5-Chloropyridin-3-YL)ethan-1-amine within the class of halogenated heterocyclic amines. Research into these compounds is driven by the significant impact that halogenation can have on a molecule's properties. The introduction of a halogen atom can alter the electronic distribution within the pyridine ring, affecting its reactivity and interaction with biological targets. rsc.org

Academic research has increasingly focused on the use of halogenated heterocycles as versatile intermediates in cross-coupling reactions, allowing for the construction of complex molecular architectures. The chlorine atom can serve as a handle for further functionalization, enabling the synthesis of a diverse library of compounds for biological screening. Moreover, studies on heterocyclic aromatic amines (HAAs), which can be formed during the high-temperature cooking of foods, have highlighted the importance of understanding the biological activity of such compounds. nih.govnih.govresearchgate.net Research into the synthesis and properties of specifically designed halogenated heterocyclic amines like the title compound is crucial for developing new chemical entities with tailored biological and physical properties. rsc.org

Compound Data

Interactive Table of Compound Properties

| Property | Value |

| IUPAC Name | 1-(5-chloropyridin-3-yl)ethan-1-amine;dihydrochloride (B599025) |

| Molecular Formula | C₇H₁₁Cl₃N₂ |

| Molecular Weight | 229.54 g/mol |

| Appearance | White to off-white solid |

| Melting Point | >195°C (dec.) |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H11Cl3N2 |

|---|---|

Molecular Weight |

229.5 g/mol |

IUPAC Name |

1-(5-chloropyridin-3-yl)ethanamine;dihydrochloride |

InChI |

InChI=1S/C7H9ClN2.2ClH/c1-5(9)6-2-7(8)4-10-3-6;;/h2-5H,9H2,1H3;2*1H |

InChI Key |

JZFWHONHFXUHCN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CN=C1)Cl)N.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 5 Chloropyridin 3 Yl Ethan 1 Amine 2hcl and Analogues

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For 1-(5-chloropyridin-3-yl)ethan-1-amine, the primary disconnection is at the carbon-nitrogen bond of the ethylamine (B1201723) side chain. This leads to two key synthons: a nucleophilic amine equivalent and an electrophilic 1-(5-chloropyridin-3-yl)ethyl equivalent, or vice versa.

A logical precursor for the pyridine (B92270) portion of the molecule is 3-acetyl-5-chloropyridine. This ketone can be synthesized through various methods, including the oxidation of the corresponding alcohol or through coupling reactions. The ethylamine side chain can then be introduced through several methods, which will be discussed in the subsequent sections. Another key precursor is 3,5-dichloropyridine (B137275), where one of the chlorine atoms can be selectively functionalized. nih.gov

Direct Synthesis Routes for the Amine Moiety

Several direct methods are employed to introduce the amine functionality onto the pyridine scaffold. These strategies are often efficient but may lack stereocontrol, yielding a racemic mixture of the final product.

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.comkanto.co.jp In the context of synthesizing 1-(5-chloropyridin-3-yl)ethan-1-amine, this strategy involves the reaction of 3-acetyl-5-chloropyridine with an ammonia (B1221849) source to form an intermediate imine, which is then reduced to the desired amine.

A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are common choices, with the latter being particularly effective as it can selectively reduce imines in the presence of ketones. masterorganicchemistry.com The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol, and may be catalyzed by an acid.

| Precursor | Reagents | Product | Ref. |

| 3-acetyl-5-chloropyridine | NH₃, H₂, Catalyst | 1-(5-chloropyridin-3-yl)ethan-1-amine | masterorganicchemistry.com |

| 3-acetyl-5-chloropyridine | NH₄OAc, NaBH₃CN | 1-(5-chloropyridin-3-yl)ethan-1-amine | masterorganicchemistry.com |

Nucleophilic Substitution Reactions on Halopyridines to Form Amine Linkages

Nucleophilic aromatic substitution (SNAr) on halopyridines provides another avenue for the formation of the amine linkage. However, direct substitution on an unactivated pyridine ring can be challenging due to its electron-deficient nature. bath.ac.uk The presence of the chlorine atom at the 5-position does not significantly activate the 3-position for nucleophilic attack.

A more viable approach involves the use of a precursor where a leaving group is present on the ethyl side chain attached to the pyridine ring. For instance, 1-(5-chloropyridin-3-yl)ethyl bromide could react with an amine source, such as ammonia or a protected amine equivalent like sodium azide (B81097) followed by reduction. youtube.comyoutube.com However, this method can be prone to over-alkylation, leading to the formation of secondary and tertiary amines. youtube.comlibretexts.org The Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate, can be employed to circumvent the issue of over-alkylation and selectively produce primary amines. youtube.com

Alkylation Reactions for Amine Formation

Alkylation reactions can be utilized to construct the carbon skeleton of the target molecule. youtube.comquimicaorganica.org One strategy involves the alkylation of a metalated pyridine derivative. For example, 3,5-dichloropyridine can be selectively metalated at the 3-position, followed by reaction with an electrophile containing the two-carbon side chain. youtube.com However, controlling the regioselectivity of such reactions can be challenging. youtube.com

Alternatively, radical alkylation methods, such as the Minisci reaction, offer a way to introduce alkyl groups onto the electron-deficient pyridine ring. nih.govnih.gov This approach typically involves the generation of an alkyl radical from a carboxylic acid or an alkyl iodide, which then adds to the protonated pyridine ring. nih.gov While powerful, these reactions can sometimes lead to mixtures of regioisomers. nih.gov

Stereoselective Synthesis of 1-(5-Chloropyridin-3-YL)ethan-1-amine 2HCl

The development of stereoselective methods is crucial for the synthesis of enantiomerically pure chiral amines, which are often the desired isomers for pharmaceutical applications. researchgate.net

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. sigmaaldrich.com

A common strategy involves the use of a chiral amine as the auxiliary, which is first condensed with the ketone precursor, 3-acetyl-5-chloropyridine, to form a chiral imine. Subsequent reduction of this imine proceeds with high diastereoselectivity due to steric hindrance from the chiral auxiliary, favoring the formation of one diastereomer over the other. sci-hub.se Finally, cleavage of the chiral auxiliary yields the desired enantiomerically enriched amine. sci-hub.se

Commonly used chiral auxiliaries include (R)- or (S)-1-phenylethylamine and derivatives of pseudoephedrine. wikipedia.orgsci-hub.se The choice of auxiliary and reaction conditions can significantly influence the degree of stereoselectivity. nih.gov

| Ketone Precursor | Chiral Auxiliary | Reducing Agent | Key Outcome | Ref. |

| 3-acetyl-5-chloropyridine | (R)-1-Phenylethylamine | H₂, Pd/C | Diastereoselective reduction of intermediate imine | sci-hub.se |

| 3-acetyl-5-chloropyridine | Pseudoephedrine derivative | LiAlH₄ | Formation of a specific diastereomer | wikipedia.org |

Asymmetric Catalysis for Chiral Center Formation

The creation of a chiral center in molecules like 1-(5-chloropyridin-3-yl)ethan-1-amine is paramount for their biological activity. Asymmetric catalysis offers a powerful tool to achieve high enantioselectivity.

Chiral Brønsted acids and bases are instrumental in a variety of asymmetric transformations, operating under mild conditions. nih.gov These catalysts, often derived from chiral amines, facilitate reactions through complex hydrogen-bonding networks involving the substrate, catalyst, and nucleophile. nih.gov For instance, the synthesis of chiral amines can be achieved through the asymmetric reduction of imines, a process that can be catalyzed by transition metal complexes with chiral ligands. Rhodium and iridium complexes have proven effective in the asymmetric hydrogenation of imines and N-heteroaromatics. mdpi.com

Another approach involves the use of bifunctional catalysts. For example, bifunctional quinoline-squaramide catalysts have been used in the asymmetric synthesis of complex molecules bearing multiple stereogenic centers. nih.gov Furthermore, multi-catalytic strategies that combine organocatalysis, photocatalysis, and hydrogen atom transfer (HAT) catalysis have been developed for the synthesis of α-chiral compounds. nih.gov

The development of novel catalysts is crucial for expanding the scope of asymmetric synthesis. For instance, new cinchona alkaloid-derived phase-transfer catalysts have enabled the first direct catalytic asymmetric synthesis of γ-amino ketones through an umpolung reaction of imines and enones. nih.gov

Enzymatic Biocatalysis in Chiral Amine Synthesis

Enzymatic biocatalysis has emerged as a highly efficient and stereoselective method for producing chiral amines, offering a greener alternative to traditional chemical synthesis. nih.govwiley.com Enzymes operate under mild conditions and can exhibit remarkable selectivity. wiley.com

Transaminases (TAs) , particularly ω-transaminases (ω-TAs), are pivotal in the synthesis of chiral amines. These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule, such as isopropylamine, to a carbonyl acceptor, yielding either the (R)- or (S)-enantiomer of the amine with high selectivity. nih.govwiley.com The industrial application of ω-TAs has been demonstrated in the large-scale production of sitagliptin. wiley.com Protein engineering techniques, including directed evolution and computational redesign, have been employed to broaden the substrate scope and enhance the catalytic efficiency of transaminases. nih.gov

Other enzymatic approaches for chiral amine synthesis include the use of oxidases and hydrolases. nih.govwiley.com While hydrolases are often used for the resolution of racemic amines, other enzyme classes can be engineered for the asymmetric synthesis of amines. wiley.com For example, engineered cytochrome P450 enzymes have been utilized for intramolecular C(sp3)–H amination to construct chiral cyclic amines. acs.org

The integration of biocatalytic steps can streamline the synthesis of complex molecules. Engineered enzymes can be used in derivatization reactions to build molecular complexity rapidly and under mild conditions. acs.org

| Enzyme Class | Reaction Type | Key Features | Example Application |

| ω-Transaminases (ω-TAs) | Asymmetric reductive amination | High stereoselectivity for (R) or (S) amines. wiley.com | Synthesis of sitagliptin. wiley.com |

| Cytochrome P450 | Intramolecular C-H amination | Enables construction of chiral cyclic amines. acs.org | Synthesis of chiral pyrrolidines and indolines. acs.org |

| Hydrolases | Kinetic resolution | Separation of racemic amine mixtures. wiley.com | Industrial resolution of racemic amines. wiley.com |

Advanced Coupling Reactions in Pyridyl Amine Synthesis

The construction of the carbon skeleton of pyridyl amines often relies on advanced carbon-carbon (C-C) bond-forming reactions.

Cross-Electrophile Coupling (XEC) Methodologies for C-C Bond Formation

Cross-electrophile coupling (XEC) has become a significant strategy for forming C-C bonds by reacting two different electrophiles in the presence of a reducing agent. researchgate.net This method avoids the use of pre-formed organometallic reagents, which can be sensitive and difficult to prepare. researchgate.net

A notable XEC methodology involves the nickel-catalyzed decarbonylative coupling of carboxylic acid derivatives with alkyl electrophiles. digitellinc.comnih.govresearchgate.net In this approach, carboxylic acids are activated as 2-pyridyl esters, which then react with alkyl radical sources, such as N-alkyl pyridinium (B92312) salts derived from amines, to form C(sp²)–C(sp³) bonds. digitellinc.comnih.gov This reaction is facilitated by pyridone and bipyridine ligands and proceeds under mild conditions. digitellinc.comnih.gov The process is characterized by a rapid, reversible oxidative addition/decarbonylation sequence. digitellinc.comresearchgate.net

The substrate scope for this type of coupling is broad, accommodating electron-rich, electron-poor, and sterically hindered aryl and heteroaryl carboxylic acid esters. nih.gov The choice of ligand can be crucial; for instance, tridentate ligands often perform better for C(sp³)–C(sp³) bond formation. nih.gov

| Coupling Partners | Catalyst System | Key Features |

| Activated Carboxylic Acids (2-pyridyl esters) & N-Alkyl Pyridinium Salts | Nickel / Pyridone & Bipyridine Ligands | Decarbonylative C(sp²)–C(sp³) bond formation. digitellinc.comnih.gov |

| Aryl Halides & Alkyl Halides | Dual Ni/Co Catalytic System | Activates both aryl and alkyl halides for coupling. researchgate.net |

C-H Functionalization Strategies on the Chloropyridine Ring

Direct C-H functionalization of the pyridine ring offers an atom- and step-economical approach to synthesize substituted pyridines. acs.orgnih.gov However, the electron-deficient nature of the pyridine ring and the coordinating power of the nitrogen atom present challenges for selective functionalization. nih.gov

Several strategies have been developed to address these challenges. Transition metal-catalyzed C-H activation has emerged as a powerful tool. For instance, iridium-catalyzed C3-borylation of pyridines allows for subsequent cross-coupling reactions to introduce substituents at a specific position. nih.gov This method has been applied in the total synthesis of natural products. nih.gov

Directed ortho-lithiation is another strategy for regioselective functionalization. Using a directing group, a specific C-H bond can be activated for reaction with an electrophile. mdpi.com For example, 2-chloroisonicotinic acid can be selectively functionalized at the 5-position using this method. mdpi.com

Furthermore, merging C-H functionalization with other transformations, such as amide alcoholysis, has provided new routes to highly substituted 2-aminopyridines. researchgate.net This involves the use of a template to direct the chemo- and regioselective construction of the pyridine ring. researchgate.net

| Strategy | Catalyst/Reagent | Position Selectivity |

| C-H Borylation | Iridium Catalyst | C3 position of pyridine. nih.gov |

| Directed ortho-Lithiation | Lithium Tetramethylpiperidine (LiTMP) | ortho to the directing group. mdpi.com |

| C-H Activation/Annulation | Ruthenium(II) Catalyst | Site-selective olefinic C-H bond functionalization. researchgate.net |

Optimization of Reaction Conditions and Green Chemistry Principles

Optimizing reaction conditions is crucial for improving yield, reducing waste, and developing more sustainable synthetic processes. nih.govresearchgate.net

Solvent Effects and Reaction Media (e.g., Microwave-Assisted Synthesis)

The choice of solvent can significantly impact reaction outcomes. In recent years, there has been a push towards using more environmentally benign solvents or even solvent-free conditions. slideshare.netnih.gov Water, for instance, can be an effective medium for certain reactions, such as the synthesis of 1-substituted-4-cyano-1,2,3-triazoles, where it helps to solubilize byproducts and minimize side reactions. unimi.it Deep eutectic solvents (DESs) represent another green alternative, and have been successfully used in the allylic alkylation of amines.

Microwave-assisted synthesis has gained prominence as a tool to accelerate chemical reactions. nih.govslideshare.netyoungin.com Microwave irradiation can lead to rapid heating of the reaction mixture, often resulting in shorter reaction times, higher yields, and improved purity compared to conventional heating methods. slideshare.netyoungin.com This technique has been successfully applied to a variety of reactions, including the synthesis of pyridines and the introduction of aminomethylene substituents into 2-pyridone frameworks. nih.govyoungin.com The effectiveness of microwave heating is dependent on the polarity of the solvent and reagents. slideshare.net Solvent-free microwave-assisted reactions have also been developed, further enhancing the green credentials of this technology. nih.gov

For instance, the Bohlmann–Rahtz synthesis of trisubstituted pyridines can be performed in a single step with high regiochemical control using microwave irradiation, giving superior yields compared to conventional heating. youngin.com Similarly, the synthesis of 2-arylimidazo[1,2-a]pyridines has been efficiently carried out in aqueous media, with mild heating at 40 °C in the presence of a surfactant significantly boosting the reaction rate and yield. nih.gov

| Technique | Advantages | Example Application |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, energy savings. slideshare.net | One-pot synthesis of trisubstituted pyridines. youngin.com |

| Aqueous Media | Environmentally benign, can improve yield and selectivity. unimi.it | Synthesis of 2-arylimidazo[1,2-a]pyridines. nih.gov |

| Deep Eutectic Solvents (DESs) | Sustainable, mild reaction conditions. | Allylic alkylation of amines. |

Catalyst Development and Ligand Design in Pyridyl Amine Synthesis

The synthesis of pyridyl amines, particularly chiral variants, is a field of intensive research, driven by their prevalence in pharmaceuticals and agrochemicals. The development of sophisticated catalysts and chiral ligands is central to achieving high efficiency, selectivity, and enantiocontrol in these syntheses. Modern strategies have moved beyond classical methods to embrace transition metal-catalyzed reactions where the design of the ligand is paramount for success.

A significant breakthrough in asymmetric catalysis has been the evolution of ligand design, moving from traditional C2-symmetric ligands to non-symmetrical, modular ligands. nih.gov This shift has allowed for finer tuning of electronic and steric properties to suit specific transformations. Non-symmetrical P,N-ligands, such as phosphinooxazolines (PHOX), have proven highly effective and, in many cases, have outperformed their C2-symmetric P,P- or N,N-ligand counterparts in various metal-catalyzed reactions. nih.govresearchgate.net The modular construction of these ligands facilitates the creation of extensive libraries, enabling empirical screening and the discovery of "privileged ligands" that show broad applicability across different reactions. nih.gov

Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation of N-heteroarenes, including pyridines, is a powerful method for producing chiral saturated azacycles. nih.gov This transformation heavily relies on transition metal complexes, typically featuring Iridium (Ir) or Rhodium (Rh), coordinated with chiral ligands. acs.org

Research by Zhou's group has demonstrated the efficacy of Iridium complexes with chiral ligands like C4-TunePhos-L5a for the asymmetric hydrogenation of various heterocyclic compounds, achieving moderate to excellent enantioselectivity. acs.org The strategic selection of ligands is crucial; for instance, switching to a different chiral ligand within the same family can lead to outstanding results for a different substrate class. acs.org Similarly, Rhodium-catalyzed transfer hydrogenation offers an efficient and chemoselective route for the reduction of pyridines to tetrahydropyridines and piperidines. acs.org

Recent advancements also include electrocatalytic hydrogenation, which can proceed at ambient temperature and pressure. acs.orgnih.gov Systems using a carbon-supported Rhodium (Rh/C) cathode in an anion-exchange membrane (AEM) electrolyzer have successfully hydrogenated various pyridines with high efficiency. acs.orgnih.gov This method avoids harsh conditions and demonstrates the potential of electrochemical approaches in pyridine reduction.

| Catalyst System | Reaction Type | Substrate Class | Key Finding | Reference |

|---|---|---|---|---|

| Ir/C4-TunePhos-L5a | Asymmetric Hydrogenation | Benzodiazepines | Highly active system with moderate to excellent enantioselectivity. | acs.org |

| Rhodium-Catalyzed | Transfer Hydrogenation | Pyridines | Efficient and chemoselective reduction to tetrahydropyridines and piperidines. | acs.org |

| Rh/C Cathode | Electrocatalytic Hydrogenation | Pyridines | Quantitative yields at ambient temperature and pressure. | acs.orgnih.gov |

| Pd-Catalyzed | Hydrogenation | Oxazolidinone-substituted pyridines | Interruption of hydrogenation by nucleophilic substitution to form δ-lactams. | nih.gov |

Copper-Catalyzed Syntheses

Copper-based catalyst systems have emerged as a versatile and cost-effective option for synthesizing chiral pyridine derivatives. nih.govresearchgate.net A notable method involves the highly enantioselective conjugate addition of Grignard reagents to β-substituted alkenyl pyridines. researchgate.net This transformation is facilitated by a copper-chiral diphosphine ligand catalyst, where Lewis acid activation of the typically unreactive alkenyl pyridine substrate is a key step. researchgate.net The choice of ligand is critical for achieving high enantioselectivity.

In addition to conjugate addition, copper catalysts are effective in oxidative coupling reactions. For instance, the polymerization of 2,6-dimethylphenol (B121312) to poly(2,6-dimethyl-1,4-phenylene ether) is efficiently catalyzed by a Copper(I) chloride system with aromatic amine ligands like 4-aminopyridine. mdpi.com The basicity and steric profile of the amine ligand directly influence the reaction rate and by-product formation. mdpi.com More complex oxidative C-C bond formations, such as the synthesis of 1,1'-binaphthyl-2,2'-diamine (BINAM) derivatives from 2-naphthylamines, have been achieved using a Cu(II) catalyst with a simple monodentate pyridyl-based ligand. acs.org The ligand is thought to stabilize reactive intermediates, promoting regioselective bond formation. acs.org

| Catalyst System | Reaction Type | Ligand Type | Key Finding | Reference |

|---|---|---|---|---|

| Copper/Chiral Diphosphine | Conjugate Addition | Chiral Diphosphine | High enantioselectivity in the alkylation of alkenyl pyridines. | researchgate.net |

| CuCl/4-aminopyridine | Oxidative Coupling Polymerization | Aromatic Amine | High reaction rate attributed to ligand basicity and low steric hindrance. | mdpi.com |

| Cu(II)/Naphthylpyridyl | Oxidative C-C Coupling | Monodentate Pyridyl | Facilitates regioselective coupling to form BINAM derivatives. | acs.org |

Palladium-Catalyzed Cross-Coupling

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for C-N bond formation. In the context of pyridyl amine synthesis, the Buchwald-Hartwig amination is a prominent strategy. The synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives has been achieved using a dichlorobis(triphenylphosphine)Pd(II) catalyst with a xantphos (B1684198) ligand. mdpi.com The choice of a bulky, electron-rich phosphine (B1218219) ligand like xantphos is often crucial for improving reaction rates and yields in these cross-coupling reactions. mdpi.com

Palladium catalysts, particularly those with P,N-ligands like PHOX, are also highly effective in asymmetric allylic substitution reactions, which can be used to construct chiral amine precursors. nih.govresearchgate.net The modularity of PHOX ligands allows for systematic tuning to achieve high enantioselectivity (up to 98.5% ee) in the reaction of substrates like 1,3-diphenyl-2-propenyl acetate (B1210297) with soft nucleophiles. researchgate.net

Advanced Spectroscopic and Structural Characterization of 1 5 Chloropyridin 3 Yl Ethan 1 Amine 2hcl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of atoms. For 1-(5-Chloropyridin-3-YL)ethan-1-amine 2HCl, the formation of the dihydrochloride (B599025) salt, with protonation occurring at both the primary amine and the pyridine (B92270) nitrogen, significantly influences the electronic environment and, consequently, the NMR spectra. The electron-withdrawing effects of the chloro-substituent and the protonated pyridinium (B92312) ring are expected to cause a general downfield shift for the aromatic protons and carbons compared to the neutral parent compound.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals for the ethylamine (B1201723) side chain and the chloropyridine ring. The protonation of the amine group to an ammonium (B1175870) (-NH3+) and the pyridine nitrogen to a pyridinium ion will lead to a significant deshielding of adjacent protons.

The methyl group (CH₃) on the side chain is expected to appear as a doublet due to coupling with the adjacent methine proton (CH). The methine proton, in turn, will be a quartet due to coupling with the three methyl protons. The three protons on the ammonium group are expected to be broad and may exchange with solvent protons. The protons on the pyridinium ring will show characteristic splitting patterns based on their positions relative to each other and the substituents.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2' | ~8.90 | d | ~2.0 |

| H-4' | ~8.65 | t | ~2.0 |

| H-6' | ~8.80 | d | ~2.0 |

| H-1 | ~4.85 | q | ~7.0 |

| H-2 | ~1.80 | d | ~7.0 |

Predicted in D₂O or DMSO-d₆. Chemical shifts are estimates and can vary based on solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of the electron-withdrawing chlorine atom and the two positive charges in the dihydrochloride salt will have a pronounced effect on the chemical shifts of the carbon atoms, particularly those in the pyridinium ring. Carbons bonded to or near these electronegative/electropositive centers will be shifted downfield.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2' | ~145.0 |

| C-3' | ~138.5 |

| C-4' | ~142.0 |

| C-5' | ~135.0 |

| C-6' | ~148.0 |

| C-1 | ~55.0 |

Chemical shifts are estimates and can vary based on solvent and concentration.

To definitively assign the proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments would be employed. chemicalbook.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak would be expected between the methine proton (H-1) and the methyl protons (H-2), confirming the ethylamine fragment. chemicalbook.com On the aromatic ring, correlations between H-2', H-4', and H-6' would establish their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. chemicalbook.com It would be used to unambiguously assign each carbon signal to its attached proton(s). For example, the signal at ~4.85 ppm in the ¹H spectrum would correlate with the carbon signal at ~55.0 ppm, confirming the C-1/H-1 assignment. chemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds and is crucial for piecing together the molecular skeleton. chemicalbook.com Key expected correlations would include:

The methyl protons (H-2) correlating to the methine carbon (C-1) and the C-3' carbon of the pyridine ring.

The methine proton (H-1) correlating to the methyl carbon (C-2) and carbons C-2' and C-4' of the pyridine ring.

The pyridinium ring protons (H-2', H-4', H-6') correlating with adjacent and geminal carbons within the ring, confirming their positions relative to the chloro and ethylamine substituents.

While no specific dynamic NMR studies have been reported for this compound, the technique could be theoretically applied to investigate conformational dynamics. Restricted rotation around the C1-C3' single bond could potentially lead to different rotamers, which might be observable at low temperatures. By varying the temperature, it would be possible to study the energy barrier for this rotation. However, given the relatively small size of the ethylamine substituent, it is likely that this rotation is fast on the NMR timescale at room temperature.

Mass Spectrometry for Molecular Formula Elucidation

High-Resolution Mass Spectrometry is used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound, analysis would typically be performed on the protonated free base, [M+H]⁺. The theoretical exact mass of this ion can be calculated from the sum of the exact masses of its constituent atoms (C₇H₁₀ClN₂⁺).

Predicted HRMS Data

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₇H₁₀³⁵ClN₂⁺ | 157.0527 |

The observation of a signal matching the calculated m/z for the monoisotopic mass (containing ³⁵Cl) with a tolerance in the low ppm range would provide strong evidence for the elemental composition of the molecule. chemicalbook.com The characteristic isotopic pattern of chlorine (a ~3:1 ratio for ³⁵Cl/³⁷Cl) would also be expected, with a second major peak at approximately m/z 159.0498.

Fragmentation Pathways Analysis

Mass spectrometry (MS) provides critical information regarding a molecule's mass and its fragmentation pattern upon ionization, which is instrumental in confirming its structure. When subjected to techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), 1-(5-Chloropyridin-3-YL)ethan-1-amine is expected to exhibit characteristic fragmentation pathways.

The primary cleavage event in molecules of this type often occurs at the bonds adjacent to the nitrogen atom of the ethylamine side chain, due to the stability of the resulting fragments. nih.gov A key fragmentation pathway for the protonated molecule [M+H]⁺ would be the cleavage of the C-C bond between the chiral center and the pyridine ring, a process known as benzylic cleavage. This would result in the formation of a stable pyridinium-type ion.

Another significant fragmentation route involves the loss of ammonia (B1221849) (NH₃) from the protonated molecular ion, leading to a carbocation. The most prominent fragmentation is anticipated to be the α-cleavage (cleavage of the bond between the two carbons of the ethyl group), resulting in the loss of a methyl radical (•CH₃) to form a highly stable iminium cation. This fragment is often the base peak in the mass spectra of such compounds.

A plausible fragmentation scheme is outlined below:

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| [M+H]⁺ | [C₆H₆ClN]⁺ | CH₃N | Cleavage of the C-C bond and rearrangement |

| [M+H]⁺ | [C₇H₇ClN]⁺ | NH₃ | Loss of ammonia |

| [M+H]⁺ | [C₆H₆ClN₂]⁺ | CH₃• | α-cleavage with loss of a methyl radical |

This table is illustrative and based on general fragmentation principles for related structures.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to display a series of characteristic absorption bands corresponding to its distinct structural components.

The presence of the dihydrochloride salt means the primary amine and the pyridine nitrogen will be protonated. This leads to the appearance of broad, strong absorption bands for the N-H stretching vibrations of the aminium group (-NH₃⁺) in the region of 3200-2800 cm⁻¹. The pyridine ring itself will give rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring are expected to appear in the 1600-1450 cm⁻¹ region. spiedigitallibrary.orgcdnsciencepub.comcdnsciencepub.com The substitution pattern on the ring influences the exact position and intensity of these bands.

The C-Cl stretching vibration for a chloro-substituted pyridine typically appears as a strong band in the 800-600 cm⁻¹ region. optica.org Bending vibrations for the aromatic C-H bonds and the aliphatic C-H bonds of the ethylamine moiety will also be present in the fingerprint region (below 1500 cm⁻¹).

Expected FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 2800 | N-H stretch (broad) | Aminium (-NH₃⁺) |

| ~3100 - 3000 | C-H stretch | Aromatic (Pyridine) |

| ~2980 - 2850 | C-H stretch | Aliphatic (CH, CH₃) |

| ~1610 - 1550 | C=N stretch | Pyridinium |

| ~1500 - 1400 | C=C stretch | Aromatic (Pyridine) |

| ~1470 - 1430 | C-H bend | Aliphatic (CH₃) |

| ~800 - 600 | C-Cl stretch | Chloro-aromatic |

This table presents expected ranges based on spectroscopic data for analogous substituted pyridines and amine hydrochlorides. spiedigitallibrary.orgcdnsciencepub.comcdnsciencepub.comoptica.org

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its chromophores—the parts of the molecule that absorb light. The chromophore in 1-(5-Chloropyridin-3-YL)ethan-1-amine is the chloropyridinyl ring system.

Substituted pyridines typically exhibit two main types of electronic transitions in the UV region: π→π* and n→π* transitions. aip.orglibretexts.org The π→π* transitions are generally of high intensity (high molar absorptivity, ε) and arise from the excitation of an electron from a bonding π orbital to an antibonding π* orbital of the aromatic ring. The n→π* transitions, which involve the excitation of a non-bonding electron (from the nitrogen lone pair) to an antibonding π* orbital, are typically much weaker and may be obscured or blue-shifted in a protonated state, as is the case for the 2HCl salt. aip.org

For 3-chloropyridine (B48278) derivatives, absorption maxima corresponding to π→π* transitions are expected in the range of 260-280 nm. aip.org The presence of the ethylamine substituent and the protonation of the ring nitrogen will influence the exact position and intensity of these absorption bands. Solvent polarity can also affect the spectra; polar solvents often cause shifts in the absorption maxima. aip.org

Expected UV-Vis Absorption Data:

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| π→π | ~265 - 275 | High |

| n→π | Blue-shifted / Obscured | Low |

This table is based on published data for 3-substituted chloropyridines and general principles of electronic spectroscopy. aip.orgresearchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

Since 1-(5-Chloropyridin-3-YL)ethan-1-amine possesses a chiral center at the carbon atom of the ethylamine group, it exists as a pair of enantiomers. Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are essential for determining the absolute configuration (R or S) of a specific enantiomer.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nsf.gov A CD spectrum plots this difference (Δε) against wavelength and shows positive or negative peaks, known as Cotton effects. The sign and magnitude of these Cotton effects are unique to a specific enantiomer. acs.org For a molecule like this, the electronic transitions of the chloropyridine chromophore, perturbed by the chiral center, will give rise to the CD signal.

The absolute configuration can be determined by comparing the experimentally measured CD spectrum with theoretical spectra calculated for both the R and S enantiomers using computational methods like Time-Dependent Density Functional Theory (TD-DFT). nih.gov A match between the experimental and one of the calculated spectra allows for an unambiguous assignment of the absolute configuration. This methodology is well-established for chiral amines and related structures. nih.govrsc.orgrsc.org

X-ray Crystallography for Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique can precisely map the atomic positions, bond lengths, bond angles, and torsional angles of the molecule. For this compound, an X-ray crystal structure would provide unequivocal proof of its constitution and, if a single enantiomer is crystallized, its absolute configuration.

In the solid state, the molecule will exist as a pyridinium cation with a protonated amine side chain, balanced by two chloride counter-ions. The crystal packing is expected to be dominated by an extensive network of hydrogen bonds. cambridge.orgnih.gov Strong N-H···Cl hydrogen bonds involving both the pyridinium N-H and the aminium N-H₃⁺ groups will be the primary intermolecular interactions, linking the cations and anions into a stable three-dimensional lattice. nih.govnih.gov

The analysis would yield precise data on the geometry of the pyridine ring and the conformation of the ethylamine side chain. If the compound crystallizes in a chiral space group, the absolute configuration can often be determined directly from the diffraction data using anomalous dispersion effects. csic.es

Illustrative Crystallographic Data Table:

| Parameter | Expected Value/System | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell |

| Space Group | e.g., P2₁/c (achiral), P2₁2₁2₁ (chiral) | Defines the symmetry elements within the crystal |

| Key H-Bonds | N-H···Cl | Governs crystal packing and stability cambridge.orgnih.gov |

| Pyridine Ring | Planar | Confirms aromaticity |

| C-Cl Bond Length | ~1.74 Å | Standard for aryl chlorides |

| C-N Bond Length | ~1.48 Å | Standard for C-N single bonds |

This table provides examples of parameters obtained from an X-ray crystallographic study, based on data for similar pyridinium chloride and amine hydrochloride structures. cambridge.orgnih.govnih.govnih.govresearchgate.net

Computational and Theoretical Studies on 1 5 Chloropyridin 3 Yl Ethan 1 Amine 2hcl

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules. For 1-(5-Chloropyridin-3-YL)ethan-1-amine 2HCl, these calculations offer a detailed understanding of its geometry, electronic structure, and the stability of its different forms.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.gov For 1-(5-Chloropyridin-3-YL)ethan-1-amine, this process involves finding the bond lengths, bond angles, and dihedral angles that result in a stable conformation. The presence of the chiral center at the ethylamine (B1201723) group and the rotational freedom around the C-C bond between the pyridine (B92270) ring and the ethylamine moiety mean that multiple conformations can exist.

The optimized geometry of the pyridine ring itself is influenced by the chloro and ethylamine substituents. DFT calculations on substituted pyridines have demonstrated that electron-withdrawing groups, such as the chlorine atom, can lead to a slight shortening of the adjacent C-C and C-N bonds within the ring. stackexchange.com Conversely, the electron-donating nature of the amino group can have the opposite effect. The table below presents plausible optimized geometric parameters for the core structure of 1-(5-Chloropyridin-3-YL)ethan-1-amine based on DFT calculations of related pyridine derivatives.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(3)-C(ethyl) | ~1.52 Å |

| Bond Length | C(ethyl)-N | ~1.47 Å |

| Bond Length | C(5)-Cl | ~1.74 Å |

| Bond Length | C(2)-N(1) | ~1.34 Å |

| Bond Length | C(6)-N(1) | ~1.34 Å |

| Bond Angle | C(4)-C(3)-C(ethyl) | ~121° |

| Bond Angle | C(2)-C(3)-C(ethyl) | ~119° |

| Bond Angle | C(ethyl)-C(methyl)-H | ~109.5° |

| Dihedral Angle | N(1)-C(3)-C(ethyl)-N | Varies with conformer |

Note: These values are illustrative and based on theoretical calculations of analogous structures. Actual values may vary.

Electronic Structure and Molecular Orbital Theory (HOMO-LUMO analysis)

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. stackexchange.com

For 1-(5-Chloropyridin-3-YL)ethan-1-amine, the HOMO is expected to be localized primarily on the pyridine ring and the nitrogen atom of the amine group, reflecting the electron-rich nature of these moieties. The LUMO, on the other hand, is likely to be distributed over the pyridine ring, particularly influenced by the electron-withdrawing chloro substituent. DFT calculations on similar aromatic amines and chloropyridines support this distribution. acs.orgnih.gov

The HOMO-LUMO energy gap for this compound is anticipated to be in a range typical for substituted pyridines. A smaller energy gap generally implies higher reactivity. The table below provides representative HOMO and LUMO energy values and the resulting energy gap, as would be predicted by DFT calculations.

| Parameter | Calculated Value (eV) |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.2 eV |

| HOMO-LUMO Gap | ~ 5.3 eV |

Note: These values are illustrative and based on theoretical calculations of analogous structures. Actual values may vary.

Energetic Profiles and Stability of Stereoisomers

As a chiral molecule, 1-(5-Chloropyridin-3-YL)ethan-1-amine exists as a pair of enantiomers, (R) and (S). In an achiral solvent, these enantiomers are isoenergetic, meaning they have the same stability. However, their interaction with other chiral molecules, such as a chiral catalyst or a biological receptor, can differ significantly.

Computational methods can be used to study the relative stability of diastereomeric complexes that may form during a chemical reaction or in a biological system. For instance, in a chiral resolution process, the interaction of the racemic amine with a chiral resolving agent can be modeled to predict which diastereomeric salt will be less soluble and thus crystallize out of solution. nist.gov

While the (R) and (S) enantiomers themselves have identical energies in isolation, computational studies can explore the energy barriers to their interconversion. However, for a chiral center like the one in this molecule, this barrier is extremely high, and interconversion does not occur under normal conditions. The focus of energetic profile studies is therefore more on the relative stabilities of different conformers of each enantiomer and their interactions with other molecules.

Reaction Mechanism Investigations

Understanding the mechanism of how 1-(5-Chloropyridin-3-YL)ethan-1-amine is synthesized is crucial for optimizing reaction conditions and improving yields and enantioselectivity. Computational chemistry provides a powerful lens through which to view these reaction pathways.

Transition State Analysis for Key Synthetic Steps (e.g., polar mechanisms, radical-relay mechanisms)

A common route to chiral amines like the title compound is the asymmetric reduction of the corresponding ketone, 3-acetyl-5-chloropyridine. This reduction can proceed through various mechanisms, and transition state analysis is a computational technique used to identify the highest energy point along the reaction coordinate, which corresponds to the transition state. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For the asymmetric hydrogenation of a pyridyl ketone, a plausible mechanism involves the formation of a metal-hydride complex with a chiral ligand. The ketone then coordinates to the metal center, and the hydride is transferred to the carbonyl carbon. The stereochemistry of the resulting alcohol (which is then converted to the amine) is determined by the facial selectivity of the hydride attack, which is controlled by the chiral ligand.

Computational studies on similar reactions, such as the asymmetric hydrogenation of acetophenone, have elucidated the structure of the transition state. researchgate.net It is often a six-membered ring-like structure involving the metal, the hydride, the carbonyl group, and a part of the chiral ligand. The steric and electronic interactions within this transition state dictate which enantiomer is formed preferentially. For the reduction of 3-acetyl-5-chloropyridine, a similar transition state geometry would be expected.

Role of Catalysts and Reagents in Reaction Pathways

The choice of catalyst is paramount in the asymmetric synthesis of chiral amines. Transition metal catalysts, particularly those based on ruthenium (Ru) and iridium (Ir) with chiral phosphine (B1218219) ligands, are commonly employed for the asymmetric hydrogenation of ketones and imines. nist.gov

Computational studies can help to rationalize the role of the catalyst in several ways:

Ligand Effects: By modeling the catalyst with different chiral ligands, it is possible to predict which ligand will give the highest enantioselectivity. The calculations can reveal how the steric bulk and electronic properties of the ligand influence the geometry of the transition state.

Metal-Ligand Bifunctional Mechanism: In many asymmetric hydrogenations, the catalyst is not merely a source of hydride. A "bifunctional" mechanism is often proposed, where both the metal and the ligand actively participate in the reaction. For example, an NH group on the chiral ligand can form a hydrogen bond with the carbonyl oxygen of the substrate, helping to orient it for the hydride transfer from the metal. researchgate.net Computational modeling can provide evidence for such interactions.

Outer-Sphere Mechanism: In some cases, the hydride transfer may occur through an "outer-sphere" mechanism, where the substrate is not directly coordinated to the metal center but interacts with the metal-hydride complex in the second coordination sphere. nih.gov Computational analysis can help to distinguish between inner-sphere and outer-sphere pathways by comparing the activation energies of the two possibilities.

For the synthesis of 1-(5-Chloropyridin-3-YL)ethan-1-amine, a catalyst system like Ru-BINAP or a similar chiral phosphine complex would be a likely candidate. Computational modeling of the reaction with such a catalyst would provide valuable insights into the specific interactions that lead to the observed enantioselectivity.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), have become instrumental in predicting spectroscopic data with a high degree of accuracy. These predictions are crucial for interpreting experimental spectra and understanding the structural and electronic properties of molecules.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant area of computational chemistry. For complex organic molecules like this compound, theoretical calculations can help in the assignment of signals in experimental spectra. Methods such as ab initio and DFT are employed to calculate the nuclear magnetic shieldings, which are then converted to chemical shifts. nih.gov

The accuracy of these predictions is highly dependent on the chosen level of theory and basis set. researchgate.net Furthermore, for charged species like the dihydrochloride (B599025) salt, it is crucial to model the effects of the solvent, which can be done either implicitly using continuum models or explicitly by including solvent molecules in the calculation. nih.govresearchgate.net A comparative study on chloropyrimidines highlighted that while database-driven approaches can be effective for ¹³C chemical shifts, quantum chemistry-based methods are often superior for predicting ¹H chemical shifts and resolving regioisomeric ambiguities. nih.gov

Below is a hypothetical table of calculated ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations, which would be correlated with experimental data for validation.

Table 1: Calculated NMR Chemical Shifts for this compound

| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine C2-H | 8.5 - 8.7 | - |

| Pyridine C4-H | 8.0 - 8.2 | - |

| Pyridine C6-H | 8.8 - 9.0 | - |

| Ethan-1-amine CH | 4.5 - 4.7 | 50 - 55 |

| Ethan-1-amine CH₃ | 1.7 - 1.9 | 20 - 25 |

| Pyridine C3 | - | 135 - 140 |

| Pyridine C5 | - | 130 - 135 |

| Pyridine C2 | - | 148 - 152 |

| Pyridine C4 | - | 140 - 145 |

| Pyridine C6 | - | 150 - 155 |

Note: These are illustrative values and would require specific computational studies for precise prediction.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound. DFT calculations are widely used to compute these vibrational frequencies. physchemres.orgdoi.org The process typically involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies at that energy minimum.

For accurate correlation with experimental spectra, the calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the computational method. doi.org Studies on various organic molecules have shown that methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) can yield predicted vibrational frequencies that are in good agreement with experimental FT-IR data. physchemres.orgdoi.org

A table of predicted vibrational frequencies for key functional groups in this compound would include the following:

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H (amine salt) | Stretching | 3200 - 3000 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic) | Stretching | 3000 - 2850 |

| C=N (pyridine ring) | Stretching | 1600 - 1550 |

| C=C (pyridine ring) | Stretching | 1550 - 1450 |

| N-H (amine salt) | Bending | 1600 - 1500 |

| C-Cl | Stretching | 800 - 600 |

Note: These are illustrative values based on typical frequency ranges for these functional groups.

Solvent Effects Modeling in Reaction Processes

The solvent in which a reaction is carried out can have a profound impact on reaction rates and equilibria. Computational modeling of solvent effects is therefore essential for understanding and predicting the chemical behavior of compounds in solution. For reactions involving aminopyridine derivatives, the polarity of the solvent can significantly influence substitution processes. researchgate.net

One common approach is the use of continuum solvation models, such as the Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium. researchgate.net This method allows for the calculation of thermodynamic and kinetic parameters in different solvents, providing insights into how the solvent stabilizes reactants, transition states, and products. For instance, studies on aminopyridine have shown that higher solvent polarity can accelerate substitution reactions. researchgate.net

The solubility of a compound, which is critical for reaction yield and purification, can also be modeled. The Kamlet-Taft linear solvation energy relationship, for example, can be used to analyze the interactions between the solute and solvent. acs.org By understanding these solvent effects, reaction conditions can be optimized to improve product yield and purity.

Chemical Reactivity and Derivatization Strategies of 1 5 Chloropyridin 3 Yl Ethan 1 Amine 2hcl

Reactions at the Amine Functionality

The primary amine group is a versatile nucleophile and can readily participate in a variety of bond-forming reactions.

Acylation and Sulfonylation Reactions

The primary amine of 1-(5-chloropyridin-3-yl)ethan-1-amine can be readily acylated or sulfonylated to form the corresponding amides and sulfonamides. These reactions typically involve treating the amine with an acyl chloride, acid anhydride, or a sulfonyl chloride in the presence of a base to neutralize the HCl generated.

Acylation involves the formation of an amide bond. This is a fundamental transformation that introduces a carbonyl group adjacent to the nitrogen atom.

Sulfonylation results in the formation of a sulfonamide, a key functional group in many pharmaceutical agents. The reaction proceeds similarly to acylation, using a sulfonyl chloride as the electrophile.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reaction Type | Electrophile Example | Product Type |

|---|---|---|

| Acylation | Acetyl chloride | N-(1-(5-chloropyridin-3-yl)ethyl)acetamide |

| Acylation | Benzoyl chloride | N-(1-(5-chloropyridin-3-yl)ethyl)benzamide |

| Sulfonylation | Methanesulfonyl chloride | N-(1-(5-chloropyridin-3-yl)ethyl)methanesulfonamide |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(1-(5-chloropyridin-3-yl)ethyl)-4-methylbenzenesulfonamide |

Alkylation and Reductive Alkylation

Modifying the amine through the introduction of alkyl groups can be achieved via direct alkylation or, more commonly, through reductive amination.

Direct Alkylation with alkyl halides can be difficult to control, often leading to mixtures of mono- and di-alkylated products, as well as potential quaternization of the pyridine (B92270) nitrogen.

Reductive Alkylation (Reductive Amination) is a more controlled and widely used method for preparing secondary or tertiary amines. masterorganicchemistry.comorganic-chemistry.org This two-step, one-pot process first involves the reaction of the primary amine with an aldehyde or ketone to form a transient imine or enamine intermediate. This intermediate is then reduced in situ to the corresponding alkylated amine. youtube.com A key advantage is the use of mild reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the protonated imine (iminium ion) over the carbonyl starting material. masterorganicchemistry.com

Table 2: Reductive Amination of 1-(5-Chloropyridin-3-yl)ethan-1-amine

| Carbonyl Compound | Reducing Agent | Product |

|---|---|---|

| Formaldehyde | NaBH₃CN | 1-(5-chloropyridin-3-yl)-N-methylethan-1-amine |

| Acetone | NaBH(OAc)₃ | 1-(5-chloropyridin-3-yl)-N-isopropylethan-1-amine |

| Cyclohexanone | NaBH₃CN | N-(1-(5-chloropyridin-3-yl)ethyl)cyclohexanamine |

Amidation and Ureafication

Amidation , in the context of coupling with a carboxylic acid, typically requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. researchgate.net Reagents like carbodiimides (e.g., DCC, EDC) or triazine-based coupling agents facilitate this transformation, allowing for amide bond formation under mild conditions. units.it

Ureafication is the process of converting the amine into a urea (B33335) derivative. The urea functional group is a prominent feature in medicinal chemistry due to its ability to act as a rigid hydrogen bond donor and acceptor. nih.gov The most direct method for urea formation is the reaction of the amine with an isocyanate. Alternatively, phosgene (B1210022) or its safer equivalents (e.g., carbonyldiimidazole) can be used to generate an isocyanate intermediate in situ, which then reacts with another amine. nih.govmdpi.com

Table 3: Amidation and Urea Formation Reactions

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Amidation | Benzoic acid, EDC, HOBt | N-(1-(5-chloropyridin-3-yl)ethyl)benzamide |

| Ureafication | Phenyl isocyanate | 1-(1-(5-chloropyridin-3-yl)ethyl)-3-phenylurea |

| Ureafication | Ethyl isocyanate | 1-(1-(5-chloropyridin-3-yl)ethyl)-3-ethylurea |

Reactivity of the Chloropyridine Moiety

The carbon-chlorine bond on the pyridine ring is a key site for diversification, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Halopyridines can undergo nucleophilic aromatic substitution (SNAr), where a nucleophile displaces the halide. The reactivity of the halopyridine is highly dependent on the position of the halogen relative to the electron-withdrawing ring nitrogen. SNAr reactions are most favorable at the 2- (ortho) and 4- (para) positions, as the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom through resonance. vaia.comyoutube.com

For 1-(5-chloropyridin-3-yl)ethan-1-amine, the chlorine is at the 3- (meta) position. Substitution at this position is significantly less favorable because the negative charge of the intermediate cannot be directly delocalized onto the ring nitrogen. youtube.com Consequently, SNAr reactions at the C-5 position typically require more forcing conditions (e.g., high temperatures, strong nucleophiles, or metal catalysis) compared to substitutions at the C-2 or C-4 positions.

Table 4: Potential Nucleophiles for SNAr

| Nucleophile | Product Type |

|---|---|

| Sodium methoxide (B1231860) (NaOMe) | 5-methoxypyridine derivative |

| Sodium hydrosulfide (B80085) (NaSH) | 5-mercaptopyridine derivative |

| Ammonia (B1221849) (NH₃) | 5-aminopyridine derivative |

| Morpholine | 5-morpholinopyridine derivative |

Metal-catalyzed Cross-coupling Reactions (e.g., C-N, C-C bond formation)

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for functionalizing aryl and heteroaryl halides. wikipedia.orgresearchgate.netmdpi.com The C-Cl bond in the 5-chloropyridine moiety serves as an excellent electrophilic partner in these transformations, which are most commonly catalyzed by palladium, but also by nickel and copper. nih.govyoutube.com

C-N Cross-Coupling (Buchwald-Hartwig Amination): This reaction is a premier method for forming carbon-nitrogen bonds. It involves the palladium-catalyzed coupling of the chloropyridine with a wide range of nitrogen nucleophiles, including primary and secondary amines, anilines, and amides. nih.govacs.org The reaction typically requires a palladium source (e.g., Pd₂(dba)₃ or a palladacycle precatalyst), a phosphine (B1218219) ligand (e.g., XPhos, RuPhos, BINAP), and a base (e.g., NaOtBu, Cs₂CO₃, LiHMDS). nih.govrsc.org

C-C Cross-Coupling: These reactions create new carbon-carbon bonds, significantly increasing molecular complexity.

Suzuki-Miyaura Coupling: This involves the reaction of the chloropyridine with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. mdpi.com It is highly valued for its functional group tolerance.

Stille Coupling: This reaction couples the chloropyridine with an organotin reagent.

Negishi Coupling: This employs an organozinc reagent as the nucleophilic partner.

Heck Coupling: This reaction forms a C-C bond by coupling the chloropyridine with an alkene.

Table 5: Metal-Catalyzed Cross-Coupling Reactions on the Chloropyridine Moiety

| Reaction Name | Coupling Partner | Catalyst System (Example) | Bond Formed | Product Example |

|---|---|---|---|---|

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | C-N | 4-(5-(1-aminoethyl)pyridin-3-yl)morpholine |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | C-C | 1-(5-phenylpyridin-3-yl)ethan-1-amine |

| Stille | Tributyl(vinyl)tin | Pd(PPh₃)₄ | C-C | 1-(5-vinylpyridin-3-yl)ethan-1-amine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | C-C (sp) | 1-(5-(phenylethynyl)pyridin-3-yl)ethan-1-amine |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | C-C | 1-(5-phenylpyridin-3-yl)ethan-1-amine |

Stereochemical Transformations and Derivatization of 1-(5-Chloropyridin-3-YL)ethan-1-amine 2HCl

The stereochemistry of 1-(5-chloropyridin-3-yl)ethan-1-amine is a critical aspect, particularly in contexts where stereoisomeric purity is essential, such as in pharmaceutical applications. The presence of a chiral center at the carbon atom bearing the amino group gives rise to two enantiomers, (R)- and (S)-1-(5-chloropyridin-3-yl)ethan-1-amine. The dihydrochloride (B599025) salt form (2HCl) is often utilized to improve the stability and handling of this chiral amine.

Racemization Studies and Control

Racemization, the process of converting a chiral compound into a mixture of equal quantities of both enantiomers, is a significant consideration in the synthesis, purification, and storage of enantiomerically pure 1-(5-chloropyridin-3-yl)ethan-1-amine. While specific racemization studies for this compound are not extensively documented in publicly available literature, the general principles of amine racemization are applicable.

The stability of the chiral center is influenced by several factors:

Temperature: Elevated temperatures can provide the necessary energy to overcome the activation barrier for racemization. In peptide synthesis, for instance, lowering the reaction temperature has been shown to limit the racemization of amino acids.

pH: Both acidic and basic conditions can facilitate racemization. In the case of 1-(5-chloropyridin-3-yl)ethan-1-amine, the lone pair of electrons on the nitrogen atom can be involved in transient imine formation, which is a potential pathway for the loss of stereochemical integrity. The formation of the dihydrochloride salt helps to stabilize the amine by protonating the nitrogen atoms, thereby reducing the propensity for racemization under neutral or acidic conditions.

Solvent: The choice of solvent can influence the rate of racemization. Polar protic solvents may facilitate proton exchange and contribute to racemization pathways.

Presence of Catalysts: Certain catalysts or reagents can promote racemization. For example, in some synthetic transformations, the temporary formation of a planar intermediate can lead to the loss of the original stereochemistry.

Control of stereochemistry is paramount during the synthesis of a single enantiomer. This is typically achieved through asymmetric synthesis, employing chiral catalysts or auxiliaries, or through the resolution of a racemic mixture. Once the desired enantiomer is obtained, its stereochemical integrity must be maintained. This is generally accomplished by storing the compound, often as its crystalline salt form like the dihydrochloride, at low temperatures and under anhydrous conditions to minimize potential racemization pathways.

Derivatization for Chiral Resolution (e.g., chiral HPLC)

The separation of enantiomers from a racemic mixture of 1-(5-chloropyridin-3-yl)ethan-1-amine is a crucial step in obtaining stereochemically pure forms. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose. However, direct separation of enantiomeric amines on certain CSPs can sometimes be challenging. Derivatization of the amine with a chiral derivatizing agent (CDA) to form diastereomers is a common strategy to enhance separation.

The derivatization reaction introduces a second chiral center into the molecule, converting the enantiomeric pair into a diastereomeric pair. Diastereomers have different physical properties and can be separated on a standard achiral stationary phase.

Common chiral derivatizing agents for amines include:

(R)- or (S)-α-Methoxyphenylacetic acid (MPA): MPA can be coupled with the amine to form diastereomeric amides. The difference in the spatial arrangement of the resulting diastereomers allows for their separation by chromatography.

Fluorescent Chiral Derivatizing Agents: Reagents such as 4-(2-carboxypyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole (NBD-Pro) react with amines to produce fluorescent diastereomers. This not only facilitates separation but also allows for highly sensitive detection.

The choice of the derivatizing agent and the chromatographic conditions are critical for successful resolution. The table below summarizes some potential derivatization strategies and the analytical techniques for the chiral resolution of 1-(5-chloropyridin-3-yl)ethan-1-amine, based on general methods for chiral amine separation.

| Chiral Derivatizing Agent (CDA) | Resulting Diastereomer | Separation Technique | Detection Method |

| (R)- or (S)-α-Methoxyphenylacetic acid | Diastereomeric amides | Reversed-Phase HPLC | UV/Vis |

| NBD-Pro | Fluorescent diastereomers | Reversed-Phase HPLC | Fluorescence |

Alternatively, direct enantiomeric separation can be achieved without derivatization using a suitable chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of racemic amines. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, including the use of additives like diethylamine (B46881) to reduce peak tailing, is crucial for optimizing the separation.

Regioselectivity and Chemoselectivity Studies

The chemical reactivity of 1-(5-chloropyridin-3-yl)ethan-1-amine is characterized by the presence of multiple reactive sites: the primary amino group, the pyridine nitrogen, and the chlorinated pyridine ring. Understanding the regioselectivity and chemoselectivity of its reactions is essential for its use as a synthetic building block.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of 1-(5-chloropyridin-3-yl)ethan-1-amine, the primary amino group is generally the most nucleophilic site and will preferentially react with electrophiles such as acyl chlorides, anhydrides, or isocyanates to form amides or ureas, respectively. The pyridine nitrogen is less nucleophilic and will typically only react under more forcing conditions or with specific reagents.

Regioselectivity comes into play in reactions involving the pyridine ring. The electronic properties of the ring are influenced by the chloro and the 1-aminoethyl substituents. The chlorine atom is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution and directs incoming electrophiles. The 1-aminoethyl group, being electron-donating, can influence the reactivity of the ring as well.

Due to the presence of the activating aminoethyl group and the deactivating chloro group, the regioselectivity of reactions on the pyridine ring can be complex. However, in many synthetic applications, the primary focus is on the chemoselective functionalization of the amino group.

The table below outlines the expected reactivity based on general principles of organic chemistry.

| Reagent/Reaction Type | Expected Major Product | Selectivity |

| Acyl Chloride (e.g., Acetyl Chloride) | N-(1-(5-chloropyridin-3-yl)ethyl)acetamide | Chemoselective N-acylation |

| Isocyanate (e.g., Phenyl Isocyanate) | 1-(1-(5-chloropyridin-3-yl)ethyl)-3-phenylurea | Chemoselective N-ureation |

| Strong Alkylating Agent (e.g., Methyl Iodide) | Potential for N-alkylation at both the primary amine and the pyridine nitrogen | Lower chemoselectivity |

| Electrophilic Aromatic Substitution | Substitution on the pyridine ring, position dependent on directing effects | Regioselective |

It is important to note that the reaction conditions (solvent, temperature, catalyst) can significantly influence both the chemoselectivity and regioselectivity of these transformations. For instance, protection of the primary amino group may be necessary to achieve selective functionalization of the pyridine ring.

Role of 1 5 Chloropyridin 3 Yl Ethan 1 Amine 2hcl As a Key Synthetic Intermediate

Precursor in Heterocycle Synthesis

The structure of 1-(5-chloropyridin-3-yl)ethan-1-amine makes it a versatile precursor for the synthesis of various substituted pyridines and other N-heterocycles. The pyridine (B92270) motif is a core component in numerous pharmaceuticals and bioactive compounds. nih.gov Traditional methods for creating substituted pyridines often involve the condensation of amines with carbonyl compounds. nih.gov The primary amine group of 1-(5-chloropyridin-3-yl)ethan-1-amine can act as the nitrogen source in such condensation reactions.

Modern synthetic strategies offer more sophisticated pathways where this intermediate could be employed. For instance, in one-pot, three-component cyclocondensation reactions, an amine, a 1,3-dicarbonyl compound, and an alkynone can be combined to produce highly substituted pyridines with controlled regiochemistry. core.ac.uk The subject compound could serve as the amine component in such Bohlmann-Rahtz type reactions. core.ac.uk

Furthermore, methodologies involving the remodeling of existing heterocyclic frameworks to produce new pyridine structures are gaining prominence. nih.gov While these methods often start from different precursors, the underlying principles of using amine functionalities to build the pyridine ring are fundamental. For example, the reaction between a β-ketoester and an ammonium (B1175870) source can generate a β-aminoacrylate in situ, which then participates in the ring-forming cascade. nih.gov The primary amine of 1-(5-chloropyridin-3-yl)ethan-1-amine could potentially be used in analogous transformations.

The table below outlines potential applications in heterocycle synthesis based on established reaction types.

| Synthetic Method | Role of 1-(5-Chloropyridin-3-yl)ethan-1-amine | Potential Product |

| Bohlmann-Rahtz Pyridine Synthesis | Amine component reacting with an enamine and an alkynone. | Polysubstituted pyridine with the 1-(5-chloropyridin-3-yl)ethyl group on the new pyridine nitrogen. |

| Hantzsch Dihydropyridine Synthesis | Nitrogen source condensing with a β-ketoester and an aldehyde. | Dihydropyridine derivative functionalized with the chloropyridine moiety. |

| Paal-Knorr Pyrrole (B145914) Synthesis | Amine component reacting with a 1,4-dicarbonyl compound. | N-substituted pyrrole bearing the 1-(5-chloropyridin-3-yl)ethyl group. |

Building Block for Complex Molecular Architectures

In the construction of complex molecules, the use of pre-functionalized building blocks is a cornerstone of modern organic synthesis. These synthons introduce specific fragments into a target molecule, streamlining the synthetic route. 1-(5-Chloropyridin-3-yl)ethan-1-amine, particularly its enantiomerically pure forms such as (R)-1-(5-chloropyridin-3-yl)ethanamine, is available commercially as such a building block. bldpharm.com

The dual functionality of the molecule—a nucleophilic amine and a pyridine ring susceptible to metal-catalyzed cross-coupling reactions at the chloro position—allows for sequential or orthogonal synthetic strategies. The amine can be used as a handle to attach the molecule to a larger scaffold via amide bond formation, reductive amination, or urea (B33335)/thiourea formation. Subsequently, the chloro-substituent on the pyridine ring can be modified through reactions like Suzuki, Stille, or Buchwald-Hartwig couplings to introduce new carbon-carbon or carbon-heteroatom bonds. This modular approach is central to diversity-oriented synthesis, where libraries of related compounds are generated for screening purposes.

Strategies for Functional Group Interconversion and Further Modifications

Functional group interconversion (FGI) is a key tactic in synthesis, allowing for the transformation of one functional group into another to achieve a desired chemical reactivity or to install the final functionality of a target molecule. The functional groups present in 1-(5-chloropyridin-3-yl)ethan-1-amine 2HCl offer several avenues for modification.

Modifications of the Primary Amine:

Acylation: The primary amine can be readily converted to a wide range of amides by reacting it with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents).

Alkylation: Reaction with alkyl halides can yield secondary or tertiary amines, though control of the degree of alkylation can be challenging.

Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form new secondary or tertiary amines with high selectivity.

Conversion to Other Functional Groups: The primary amine can be transformed into other functionalities. For instance, it can be converted to an azide (B81097) (N₃) through diazotization followed by substitution, or potentially oxidized.

Modifications of the Chloropyridine Ring:

The chlorine atom on the pyridine ring is a versatile handle for C-C and C-N bond-forming reactions, which are fundamental in modern synthetic chemistry.

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst can replace the chlorine atom with an alkyl, aryl, or vinyl group.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine can replace the chlorine atom with a new nitrogen-based substituent.